molecular formula C16H18Cl2N2O4S B024132 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride CAS No. 113479-65-5

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

Cat. No. B024132
M. Wt: 405.3 g/mol
InChI Key: LYIIGHOYDRRHAJ-XRZFDKQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound has been explored through various methods, including chemical synthesis and enzymatic processes. One approach involves starting with 7-phenylacetamide-3-chloromethyl-3-cepham-4-carboxylic acid p-methoxybenyl ester (GCLE) as the starting material under the Wittig reaction and enzymolysis method, demonstrating a reduction in production cost without affecting the yield (S. Ke, 2010). Another method reported involves the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, indicating the role of protective groups in the synthesis process (S. Yoo, R. Kim Hye, Y. Kyu, 1990).

Molecular Structure Analysis

The molecular structure of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride is characterized by its cephalosporin core, which is crucial for its antibacterial activity. The presence of the p-methoxybenzyl ester group affects its reactivity and stability, influencing the compound's overall efficacy and pharmacokinetic properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions critical for synthesizing cephalosporin antibiotics. For example, its reaction with pyridine under nucleophilic substitution conditions has been studied, providing insights into its reactivity and the influence of solvent on the reaction rate (F. De, 2009). Additionally, the process of oxidative debenzylation has been applied to similar esters, highlighting methods to modify the compound further for enhanced activity (S. Yoo et al., 1990).

Scientific Research Applications

  • Peptide Synthesis : P-methoxybenzyl esters, like the one , are used as a carboxyl-protecting group in peptide synthesis. This enables the synthesis of modified insulin A-chain sequences (Stewart, 1968).

  • Synthesis Methods : Studies have presented simple, mild, and safe methods for synthesizing related compounds, such as 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, with over 98% purity, suitable for scale-up production (Cheng Qing-fang, 2005).

  • Antibacterial Activity : Certain derivatives of 7-amino-3-cephem compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics (Ishikura et al., 1994).

  • Cost-effective and Environmentally Friendly Intermediates : The synthesized 7-Amino-3-Vinyl-4-Cephalosporanic Acid (7-AVCA) is noted for its high purity and yield, making it a cost-effective and environmentally friendly intermediate for the synthesis of cefdinir and cefixime (S. Ke, 2010).

  • Scaleable Preparation : The preparation of related compounds like 7-Amino-3-vinylcephem-4-carboxylic acid (7-AVCA) has been improved and made scalable, achieving high yields and purity, which is essential for large-scale production (M. Chao & A. Hao, 2009).

  • Enzymatic Synthesis Methods : The enzymolysis method is increasingly replacing chemical methods for synthesizing compounds like 7-AVCA, offering environmental friendliness and reaction mildness (Sun Xiao-li, 2008).

  • Selective N-Acylation : Selective N-acylation of 3-hydroxy-3-cephem nucleus esters can produce potent cephalosporin antibiotics (Chauvette & Pennington, 1975).

  • New Oral Cephalosporin Development : Compounds like BMY-28100, derived from similar cephalosporin structures, have been synthesized, showing promising antibacterial activity and potential for use in bacterial vaccines (Naito et al., 1987).

properties

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIIGHOYDRRHAJ-XRZFDKQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554722
Record name (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

CAS RN

113479-65-5
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(chloromethyl)-8-oxo-, (4-methoxyphenyl)methyl ester, hydrochloride (1:1), (6R,7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113479-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113479655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Reactant of Route 2
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Reactant of Route 3
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Reactant of Route 4
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Reactant of Route 5
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride
Reactant of Route 6
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

Citations

For This Compound
10
Citations
M Sano, H Shimaoka, N Kohira, Y Murakami… - Chemistry …, 2020 - journal.csj.jp
… reaction of carboxylic acid 15 which was prepared by a known procedure 9 and 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE·HCl, …
Number of citations: 3 www.journal.csj.jp
M Sano, H Shimaoka, N Kohira, Y Murakami… - Chemistry …, 2020 - journal.csj.jp
… reaction of carboxylic acid 15a, which was prepared by a known procedure 9 and 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE·HCl, …
Number of citations: 4 www.journal.csj.jp
JM Xiao, L Feng, LS Zhou, HZ Gao, YL Zhang… - European Journal of …, 2013 - Elsevier
… 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE·HCl) was gift from Otsuka Chemical Co. Ltd. Escherichia coli BL21 (DE3) cells were …
Number of citations: 23 www.sciencedirect.com
DD Long, JB Aggen, BG Christensen, JK Judice… - The Journal of …, 2008 - nature.com
… The cephalosporin monomer core A was prepared from 7amino-3-chloromethyl-3-cephem-4-carboxylic acid pmethoxybenzyl ester hydrochloride salt (ACLE) (Scheme 1). Chlorination …
Number of citations: 54 www.nature.com
H Matsushita, S Mizukami, Y Mori, F Sugihara… - …, 2012 - Wiley Online Library
… Gd-FC-lac was synthesized from 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE⋅HCl) in five steps (Scheme 1). The final compound …
K Yokoo, K Yamawaki, Y Yoshida, S Yonezawa… - European Journal of …, 2016 - Elsevier
… having a chloromethyl group at the C-3 position was obtained from commercially available 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (…
Number of citations: 7 www.sciencedirect.com
C Yu, D Alkekhia, A Shukla - ACS Applied Polymer Materials, 2019 - ACS Publications
… 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE) was obtained from AK Scientific (Union City, CA). Soluble carboxymethyl-β-…
Number of citations: 21 pubs.acs.org
AS Surur, D Sun - Frontiers in Chemistry, 2021 - frontiersin.org
… Intermediates 9 and 10 were next coupled with 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride salt (ACLE). The 3-chloro good leaving group …
Number of citations: 18 www.frontiersin.org
BK Peters, N Reddy, M Shungube… - ACS Infectious …, 2023 - ACS Publications
… -butanoic acid analogue (1) was coupled with a commercially available cephalosporin, 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (2), …
Number of citations: 5 pubs.acs.org
D Alkekhia, C LaRose, A Shukla - ACS Applied Materials & …, 2022 - ACS Publications
… The 4-aminothiophenol (ATP) at the 3′-C site of the 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride (ACLE) β-lactam core (Figure S1, …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.